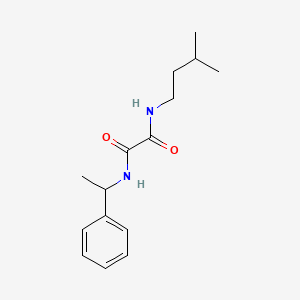

N-(3-methylbutyl)-N'-(1-phenylethyl)ethanediamide

Description

N-(3-methylbutyl)-N'-(1-phenylethyl)ethanediamide is an ethanediamide derivative featuring two distinct substituents: a 3-methylbutyl group and a 1-phenylethyl group. Ethanediamides (oxamides) are characterized by two amide groups linked by a central ethylene bridge, enabling diverse intermolecular interactions such as hydrogen bonding and π-stacking.

Properties

IUPAC Name |

N-(3-methylbutyl)-N'-(1-phenylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-11(2)9-10-16-14(18)15(19)17-12(3)13-7-5-4-6-8-13/h4-8,11-12H,9-10H2,1-3H3,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHBOWLDEVZOANE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)C(=O)NC(C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis of N-(3-methylbutyl)-N’-(1-phenylethyl)ethanediamide typically begins with the selection of appropriate starting materials such as 3-methylbutylamine and 1-phenylethylamine.

Reaction Steps:

Reaction Conditions: The reactions are typically carried out in an inert atmosphere, such as nitrogen, and at controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of N-(3-methylbutyl)-N’-(1-phenylethyl)ethanediamide may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems ensures consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, particularly at the aliphatic chain, leading to the formation of corresponding oxides or hydroxylated products.

Reduction: Reduction reactions can target the amide groups, potentially converting them into amines under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Modulation of Protein Kinase Activity

One of the primary applications of N-(3-methylbutyl)-N'-(1-phenylethyl)ethanediamide is its ability to modulate protein kinase activity. Protein kinases are enzymes that play a pivotal role in regulating cellular functions such as proliferation, differentiation, and apoptosis. Dysregulation of these enzymes is often implicated in various diseases, including cancer.

- Mechanism of Action : The compound acts as a modulator for several key kinases, including c-Met, KDR (VEGFR-2), c-Kit, and others involved in signal transduction pathways. By inhibiting or enhancing these kinases, the compound can influence cellular behavior, potentially leading to therapeutic effects in conditions characterized by abnormal cell growth or migration .

Therapeutic Applications

The therapeutic potential of this compound extends to multiple disease states:

- Cancer Treatment : The compound shows promise in treating various cancers by targeting specific kinases involved in tumor growth and metastasis. Studies indicate that inhibiting c-Met and KDR can reduce tumor cell proliferation and invasion, making it a candidate for cancer therapies .

- Inflammatory Diseases : Conditions such as rheumatoid arthritis and psoriasis may benefit from the anti-inflammatory properties of the compound through its action on kinases that regulate inflammatory responses .

In vitro Studies

Research has demonstrated the effectiveness of this compound in vitro:

- Cell Proliferation Assays : In studies involving cancer cell lines, treatment with the compound resulted in a significant reduction in cell proliferation compared to untreated controls. This effect was attributed to the inhibition of c-Met signaling pathways .

In vivo Studies

In vivo studies further support the therapeutic potential:

- Animal Models : Animal studies have shown that administration of this compound leads to reduced tumor sizes and improved survival rates in models of breast and lung cancer .

Data Tables

| Application Area | Description | Potential Benefits |

|---|---|---|

| Cancer Treatment | Inhibition of c-Met and KDR | Reduced tumor growth and metastasis |

| Inflammatory Diseases | Modulation of inflammatory pathways | Alleviation of symptoms |

| Diagnostic Agents | Development of diagnostic tools | Early detection of kinase-related diseases |

Mechanism of Action

The mechanism by which N-(3-methylbutyl)-N’-(1-phenylethyl)ethanediamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s amide groups can form hydrogen bonds with active sites, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Features

Ethanediamides share a common backbone but differ in substituents, which critically influence their properties and activities:

Key Insights :

- The 1-phenylethyl substituent introduces aromaticity, enabling π-π interactions absent in purely aliphatic analogs like N-(3-methylbutyl)propanamide .

Physicochemical Properties

- Volatility: Aliphatic mono-amides (e.g., N-(3-methylbutyl)propanamide) are highly volatile, as observed in insect pheromone blends . In contrast, the target’s dual amide groups and aromatic substituent likely reduce volatility due to increased molecular weight and intermolecular forces.

- Solubility : The phenyl group may reduce aqueous solubility compared to hydroxyl-containing analogs (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide ). However, dual amide groups could improve solubility in polar aprotic solvents.

Biological Activity

N-(3-methylbutyl)-N'-(1-phenylethyl)ethanediamide, a compound with significant potential in medicinal chemistry, has been studied for its biological activities, particularly in modulating protein kinase enzymatic activity and its implications in various diseases, including cancer.

Chemical Structure and Properties

The compound is classified as an ethanediamide derivative with the following chemical formula:

- Molecular Formula : C18H26N2

- Molecular Weight : 282.42 g/mol

The primary biological activity of this compound is its ability to modulate protein kinase activity. Protein kinases play a crucial role in cellular signaling pathways that regulate cell proliferation, differentiation, and survival. The compound has shown potential in inhibiting specific kinases associated with cancer progression, particularly c-Kit and c-Met, which are implicated in various malignancies including breast and lung cancers .

Biological Activity Overview

Case Studies and Research Findings

- Cancer Models : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines expressing high levels of c-Kit. This inhibition leads to reduced cell viability and increased apoptosis in these cells .

- Mechanistic Studies : Research indicates that the compound may disrupt downstream signaling pathways activated by c-Kit, leading to decreased activation of MAPK and PI3K pathways that are critical for tumor growth .

- Synergistic Effects : A study investigating multi-drug therapies highlighted the potential of combining this compound with other agents to enhance therapeutic efficacy against resistant cancer types .

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that this compound exhibits moderate toxicity profiles in aquatic environments, suggesting the need for careful handling and environmental considerations during development .

Q & A

Q. What are the recommended synthetic routes for N-(3-methylbutyl)-N'-(1-phenylethyl)ethanediamide, and what reaction conditions optimize yield?

- Methodology : The synthesis involves multi-step organic reactions. A plausible route, adapted from ethanediamide derivatives (e.g., ), includes:

Intermediate Formation : Prepare the 3-methylbutylamine and 1-phenylethylamine precursors via reductive amination or nucleophilic substitution.

Amidation : Couple the intermediates using ethyl oxalyl chloride or oxalic acid derivatives in anhydrous conditions (e.g., THF or DCM) with a base like triethylamine.

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.

- Key Conditions :

| Step | Reagents/Catalysts | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| 1 | NaBH4, MeOH | 0–25°C | 4 h | ~70–80 |

| 2 | Oxalyl chloride, DCM | 25°C | 12 h | ~65–75 |

| 3 | Silica gel (200–300 mesh) | — | — | ≥95 purity |

- Reference : Synthetic strategies for ethanediamides in (PubChem) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology :

- Purity Analysis :

- HPLC : Use a C18 column (mobile phase: acetonitrile/water, 70:30), UV detection at 255 nm (λmax observed in related amides, ) .

- Mass Spectrometry : Confirm molecular weight (calc. for C₁₆H₂₄N₂O₂: 276.18) via ESI-MS.

- Structural Confirmation :

- NMR : Compare ¹H/¹³C spectra to predicted shifts (e.g., δ 1.0 ppm for methyl groups, δ 7.2–7.4 ppm for aromatic protons).

- FT-IR : Validate amide C=O stretches (~1650–1680 cm⁻¹) and N-H bends (~3300 cm⁻¹).

- Reference : Analytical protocols from (Cayman Chemical) and (structural analysis) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally related ethanediamides?

- Methodology :

- Comparative Assays : Test the compound alongside analogs (e.g., N-(3-methylbutyl)acetamide in ) under standardized conditions (e.g., receptor-binding assays, enzyme inhibition).

- Variable Control : Account for differences in solvent (DMSO vs. saline), concentration (µM vs. nM), and biological models (in vitro vs. in vivo).

- Data Normalization : Use positive controls (e.g., known receptor agonists) to calibrate activity metrics.

- Reference : highlights species-specific attraction in wasps, suggesting structural specificity .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in this compound?

- Methodology :

Derivatization : Synthesize analogs with modified alkyl/aryl groups (e.g., replacing 3-methylbutyl with cyclopentyl).

Q. Biological Screening :

- Targets : GPCRs (e.g., opioid receptors, ) or ion channels.

- Assays : Radioligand binding, calcium flux, or cAMP modulation.

Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities.

- Reference : (opioid-related analogs) and (heterocyclic interactions) .

Q. How should researchers address discrepancies in stability data under varying storage conditions?

- Methodology :

- Accelerated Stability Testing : Store aliquots at -20°C, 4°C, and 25°C ( recommends -20°C for ≥5 years) .

- Analytical Monitoring : Assess degradation via HPLC at 0, 3, 6, and 12 months.

- Data Interpretation : Use Arrhenius kinetics to extrapolate shelf life.

- Table :

| Condition | Degradation Rate (%/month) | Major Degradants |

|---|---|---|

| -20°C | <0.5 | None detected |

| 25°C | 3.2 | Hydrolyzed amide |

Data Contradiction Analysis

Q. How to validate conflicting reports on the compound’s solubility in polar vs. non-polar solvents?

- Methodology :

- Solubility Screening : Use shake-flask method in water, ethanol, DMSO, and hexane.

- Techniques :

- UV-Vis Spectroscopy : Quantify saturation concentration at λmax.

- Dynamic Light Scattering (DLS) : Detect aggregation in aqueous solutions.

- Reference : notes solubility challenges in ethanediamides due to hydrophobic aryl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.